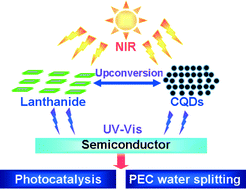Semiconductors with NIR driven upconversion performance for photocatalysis and photoelectrochemical water splitting
CrystEngComm Pub Date: 2014-01-06 DOI: 10.1039/C3CE42337A
Abstract
Infrared light (IR) occupies about 50% of solar irradiation, therefore, how to effectively utilize IR light is one of the main issues at present. Two major strategies which have been pursued for the development and utilization of near infrared (NIR) light in the field of photocatalysis and photoelectrochemical (PEC) water splitting are reviewed in this highlight. The main text is divided into two parts: the first is the modification of semiconductors with upconversion lanthanide (Ln) compounds; the other is the modification of semiconductors with upconversion carbon quantum dots (CQDs).


Recommended Literature
- [1] Associating Co single atoms with RuO2 nanoparticles anchor on nitrogen-doped ultrathin porous carbon nanosheets as effective bifunctional oxygen electrocatalysts for rechargeable Zn–air batteries†
- [2] Preparation of polystyrene–polyolefin multiblock copolymers by sequential coordination and anionic polymerization†
- [3] Graphene oxide coupled carbon nitride homo-heterojunction photocatalyst for enhanced hydrogen production†
- [4] The construction of a heterostructured RGO/g-C3N4/LaCO3OH composite with enhanced visible light photocatalytic activity for MO degradation†
- [5] Rationally designed Escherichia colicytosine deaminase mutants with improved specificity towards the prodrug 5-fluorocytosine for potential gene therapy applications†
- [6] Ferroelastic-like transition and solvents affect the magnetism of a copper–organic radical one-dimensional coordination polymer†
- [7] Bacteriological
- [8] Back matter
- [9] Protein-fluoroacid interaction. Bovines serum albuminperfluoro-octanoic acid
- [10] Expansion of the response range of photoelectrochemical UV detector using an ITO/Ag-nanowire/quartz UV-visible transparent conductive electrode†










